Wilforlide A acetate
Overview
Description
Wilforlide A acetate is a useful research compound. Its molecular formula is C32H48O4 and its molecular weight is 496.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging Applications
The clinical use of PET with (11)C-acetate highlights the compound's utility in medical imaging, especially in cardiology and oncology. Acetate is metabolized into acetyl-CoA, entering the tricarboxylic acid cycle to produce energy or participate in cell membrane lipid synthesis. This property makes (11)C-acetate PET useful for studying myocardial oxygen metabolism, perfusion, and various malignancies, including prostate cancer and hepatocellular carcinoma (Grassi et al., 2012).
Immunomodulatory Effects
Research on glatiramer acetate, a synthetic compound, in the treatment of multiple sclerosis (MS) offers insights into the immunomodulatory effects of acetate derivatives. Glatiramer acetate impacts the immune system by modulating antigen-presenting cells, T cells, regulatory B-cell properties, and potentially exerting direct neuroprotective properties. This suggests a broad immunomodulatory effect of acetate compounds that could be relevant in autoimmune and inflammatory diseases (Lalive et al., 2011).
Energy Metabolism and Environmental Impact
The role of acetate in energy metabolism and its environmental impact are detailed in studies on microbial electrosynthesis (MES) and the biodegradation of cellulose acetate-based materials. MES aims to produce chemicals from renewable biomass, with acetate as a primary product, indicating its potential as a bio-based platform chemical. The environmental persistence and biodegradability of cellulose acetate, used in various consumer products, also highlight the significance of acetate in ecological studies (Jiang & Zeng, 2018), (Puls et al., 2011).
Mechanism of Action
Target of Action
Wilforlide A acetate, a bioactive triterpene isolated from Tripterygium wilfordii, primarily targets P-glycoprotein efflux transporter and cyclin E2 splice variant 1 mRNA . These targets play a crucial role in chemoresistance, a significant challenge in the treatment of metastatic castrate-resistant prostate cancers (mCRPC) .
Mode of Action
This compound interacts with its targets by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA . This interaction enhances the sensitivity of resistant prostate cancer cell lines to docetaxel, a chemotherapy drug .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of the P-glycoprotein efflux transporter and the downregulation of cyclin E2 splice variant 1 mRNA . Both of these mechanisms are known to contribute to chemoresistance . By inhibiting these pathways, this compound can enhance the chemosensitizing effect of docetaxel .
Pharmacokinetics
It is known that the compound has a significant chemosensitizing effect both in vitro and in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the IC50 of docetaxel in resistant prostate cancer cell lines . In high-dose treatment groups, the combination of this compound and docetaxel significantly retarded the growth of resistant prostate cancer .
Safety and Hazards
Future Directions
Wilforlide A acetate has been found to enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . It also ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization . Further studies are warranted to verify Wilforlide A as a new drug candidate to overcome docetaxel resistance in prostate cancer and to further understand its role in the treatment of rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
Wilforlide A acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA, which are mechanisms of resistance in drug-resistant prostate cancer cells . Additionally, this compound has been shown to inhibit TLR4 upregulation, IκBα degradation, and NF-κB p65 activation, which are involved in inflammatory responses .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it enhances sensitivity to docetaxel by reducing the IC50 in resistant cell lines . It also inhibits the polarization of macrophages towards the M1 subset, thereby reducing the production of pro-inflammatory cytokines . These actions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in modulating immune responses and cancer cell resistance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the P-glycoprotein efflux transporter, preventing the efflux of chemotherapeutic agents from cancer cells . It also downregulates cyclin E2 splice variant 1 mRNA, which is involved in cell cycle regulation . Furthermore, this compound inhibits the TLR4/NF-κB signaling pathway, reducing inflammation by preventing the activation of NF-κB p65 and the degradation of IκBα .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound maintains its stability under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft mouse model, a high dose of this compound (1.2 mg/kg intravenously once a week and 6 mg/kg intraperitoneally once daily) in combination with docetaxel significantly retarded tumor growth in resistant prostate cancer . High doses may also lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 TwCYP82AS1, which catalyzes the hydroxylation of C-22 during its biosynthesis . Additionally, it affects the TLR4/NF-κB signaling pathway, influencing metabolic flux and the levels of various metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to inhibit the P-glycoprotein efflux transporter, which plays a role in its accumulation within cancer cells . The compound’s distribution is also influenced by its solubility in various solvents, including chloroform, dichloromethane, and DMSO .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It has been observed to localize in specific cellular compartments, where it exerts its effects on signaling pathways and gene expression. The compound’s targeting signals and post-translational modifications may direct it to particular organelles, enhancing its therapeutic potential .
Properties
IUPAC Name |
[(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCIDCRXAOGCM-KXWOPETLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140744 | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84104-80-3 | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84104-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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